molecular formula C10H21N3O B6142741 3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide CAS No. 954250-82-9

3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide

Cat. No.: B6142741
CAS No.: 954250-82-9
M. Wt: 199.29 g/mol
InChI Key: VHDDBOJRMBYJGM-UHFFFAOYSA-N
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Description

3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide is a chemical compound with the molecular formula C10H21N3O and a molecular weight of 199.29 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide typically involves the reaction of N-methyl-N-(1-methylpiperidin-4-yl)propanamide with an amine source under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 25-30°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-methyl-N-(1-methylpiperidin-4-yl)acetamide
  • 3-amino-N-methyl-N-(1-methylpiperidin-4-yl)butanamide
  • 3-amino-N-methyl-N-(1-methylpiperidin-4-yl)pentanamide

Uniqueness

3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-12-7-4-9(5-8-12)13(2)10(14)3-6-11/h9H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDDBOJRMBYJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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